Sodium bis(trimethylsilyl)amide
Overview
Description
Sodium bis(trimethylsilyl)amide is a chemical compound that has been extensively studied due to its role in various chemical reactions and its ability to act as an electron donor or ligand. It is involved in the reduction of metal ions, such as copper, and the formation of complexes with different metals, including iron and alkaline-earth metals .
Synthesis Analysis
The synthesis of sodium bis(trimethylsilyl)amide and its derivatives can be achieved through various methods. For instance, it can be isolated by reacting trimethylstannyldiethylamine with sodium amide . Additionally, transmetalation reactions have been utilized to synthesize alkaline-earth-metal bis[bis(trimethylsilyl)amides] from bis[bis(trimethylsilyl)amido] tin (II) . The synthesis of rubidium bis(trimethylsilyl)amide is also possible through a magnetite-catalyzed metalation of hexamethyldisilazane in liquid ammonia .
Molecular Structure Analysis
The molecular structure of sodium bis(trimethylsilyl)amide derivatives has been characterized using various spectroscopic techniques. For example, the sodium derivative of bis(dimethylsilyl)amide was found to form an infinite, all-planar ladder structure upon crystallization . The molecular structures of these compounds are crucial for understanding their reactivity and the formation of complexes with other metals.
Chemical Reactions Analysis
Sodium bis(trimethylsilyl)amide participates in a variety of chemical reactions. It can reduce Cu(II) to Cu(I), forming a Cu[N(TMS)2]2Na ate complex . It also reacts with non-enolisable carbonyl compounds to yield silyl-substituted imines and sodium silanolate, while with carbonyl compounds having active hydrogen, it produces bis(trimethylsilyl)amine and a sodium derivative of the carbonyl compound . Furthermore, it can lead to the formation of [bis(trimethylsilyl)amino]-1,3,4-cycloheptatrienes when reacted with dichloromethane and aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium bis(trimethylsilyl)amide and its complexes are diverse. These compounds exhibit high solubility in organic solvents and can form dimeric structures in certain conditions . The reactivity of these compounds makes them valuable synthons for incorporating metal atoms into various molecules, and their ability to form complexes with weakly coordinating ligands has been demonstrated . The stabilization of oxidized cluster redox states by bis(trimethylsilyl)amide terminal ligation is significant, as seen in iron-sulfur cubane clusters .
Scientific Research Applications
Synthesis of Silyl-Substituted Enols and Imines : Sodium bis(trimethylsilyl)amide reacts with carbonyl compounds to yield silyl-substituted imines and enols, which have structures confirmed by NMR and IR spectroscopy (Krüger & Rochow, 1964).
Formation of π-Cyclohexadienyl Complexes : It abstracts α protons from certain π-arene-π-cyclopentadienylixon(II) cations, producing neutral π-cyclohexadienyl complexes (Helling & Hendrickson, 1977).
Creation of Amide and Phospha-Tetrazene Compounds : It reacts with tris(trimethylsilyl)hydrazino—dichloro-phosphine to form bis(trimethylsilyl)bis(trimethylstannyl)-2-phospha-2-tetrazene (Vasisht et al., 1997).
Reaction with Bromobenzene : Produces a mixture of N,N-bis-(trimethylsilyl)aniline and N,2-bis(trimethylsilyl)aniline, indicating a 1,3-migration of trimethylsilyl group (Lis et al., 2013).
Iron-Sulfur Cubane Cluster Formation : Utilized in creating bis(trimethylsilyl)amide-ligated iron-sulfur cubane clusters (Sharp, Duncan, & Lee, 2010).
Reduction of Cu(II) to Cu(I) : Acts as an electron donor in copper-catalyzed transformations, reducing Cu(II) to Cu(I) (Yang et al., 2019).
Synthesis of Primary Amines : Reacts with primary halogen compounds or tosylates to form N,N-bis(trimethylsilyl)amines, which are then converted into amine hydrochlorides (Bestmann & Wölfel, 1984).
Nucleophilic Aromatic Substitution with Alkynes : Promotes the reaction between electron-deficient aryl fluorides and terminal alkynes (DeRoy, Surprenant, Bertrand-Laperle, & Yoakim, 2007).
Catalysis in Formation of Diaminoboranes : Acts as a catalyst in the formation of unsymmetrical diaminoboranes by dehydrocoupling of amine boranes and protic amines (Bellham, Hill, Kociok‐Köhn, & Liptrot, 2013).
Formation of Enolates : Involved in the formation of halogenated sodium enolates from α-mono and α-dihaloesters (Villieras, Payan, Anguelova, & Normant, 1972).
Safety And Hazards
Future Directions
Sodium bis(trimethylsilyl)amide is a synthetically useful reagent that combines both high basicity and nucleophilicity . It is a general reagent used for the enolization of carbonyl compounds and can be used to prepare phosphonium ylides in Wittig reaction . Future research may focus on expanding its applications in organic synthesis .
properties
IUPAC Name |
sodium;bis(trimethylsilyl)azanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18NSi2.Na/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIKHQLVHPKCJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18NNaSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
999-97-3 (Parent) | |
Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5061451 | |
Record name | N-Sodiohexamethyldisilazane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless crystals; [Alfa Aesar MSDS] | |
Record name | Sodium bis(trimethylsilyl)amide | |
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URL | https://haz-map.com/Agents/21698 | |
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Product Name |
Sodium bis(trimethylsilyl)amide | |
CAS RN |
1070-89-9 | |
Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Sodiohexamethyldisilazane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-sodiohexamethyldisilazane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.713 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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